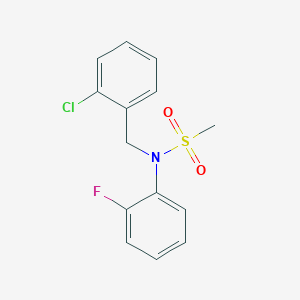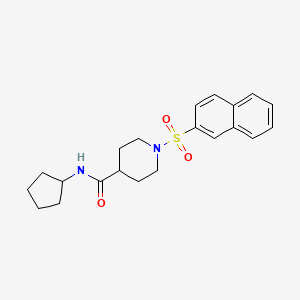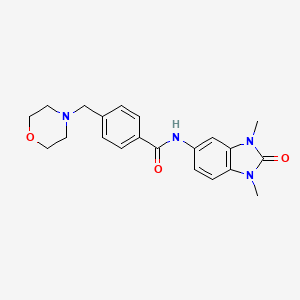![molecular formula C17H15N3O2 B4415922 2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4415922.png)
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Overview
Description
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide, also known as PMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMB is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activities.
Scientific Research Applications
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tuberculosis activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and photovoltaics.
Mechanism of Action
The mechanism of action of 2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with specific targets in the cell. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammation process. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to inhibit the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammation process. In addition, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its versatility in terms of its potential applications in various fields. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain applications. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to optimize its biological activities.
Future Directions
There are several future directions for the research on 2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One direction is to further investigate the mechanism of action of this compound and identify its specific targets in the cell. This information could be used to optimize the biological activities of this compound and develop more potent analogs. Another direction is to explore the potential applications of this compound in other fields such as material science and environmental science. Finally, more in vivo studies are needed to evaluate the safety and efficacy of this compound for potential use in human medicine.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields. The synthesis of this compound is relatively easy, and its biological activities have been extensively studied. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tuberculosis activities, and it has potential use as a fluorescent probe for the detection of metal ions in biological systems. However, more research is needed to fully understand the mechanism of action of this compound and to optimize its biological activities for potential use in human medicine.
properties
IUPAC Name |
2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12-7-5-6-10-14(12)17(21)18-11-15-19-16(20-22-15)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIPMHRAJDQVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4415852.png)
![methyl 5-[(3,4-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B4415857.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4415860.png)
![3,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B4415867.png)

![2-(benzylthio)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4415879.png)
![3-fluoro-N-[(2-methyl-4-quinolinyl)methyl]benzamide](/img/structure/B4415890.png)
![3-(1,3-benzodioxol-5-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4415903.png)
![ethyl {1-[(6-methyl-2-pyridinyl)methyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4415909.png)


![N-[1-(3-ethylisoxazol-5-yl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4415940.png)
![3-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4415941.png)